molecular formula C21H17N3O2S2 B3014131 N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide CAS No. 1251689-59-4

N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide

Cat. No.: B3014131
CAS No.: 1251689-59-4
M. Wt: 407.51
InChI Key: ODAMUTIILAVIRH-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide is a complex organic compound that features a benzothiazole ring and a thiazole ring connected through a benzamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiazole intermediates, which are then coupled through a series of reactions to form the final product. Common reagents used in these reactions include thionyl chloride, anhydrous solvents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide
  • N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide
  • N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide is unique due to its specific structural features, such as the presence of both benzothiazole and thiazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

Molecular Formula : C16H19N3O3S
Molecular Weight : 333.4 g/mol
IUPAC Name : this compound

The compound features a benzothiazole ring and a thiazole moiety linked through a methoxy group, which contributes to its unique chemical properties and biological activity.

Biological Activity Overview

Research indicates that compounds containing benzothiazole and thiazole structures exhibit a range of biological activities including:

  • Antitumor Effects : Many benzothiazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have been reported to induce apoptosis in various cancer cell lines such as A431 and A549 .
  • Anti-inflammatory Properties : Investigations into the anti-inflammatory effects of benzothiazole derivatives suggest that they can inhibit pro-inflammatory cytokines like IL-6 and TNF-α .
  • Antimicrobial Activity : The compound's structural components may provide antimicrobial properties, making it a candidate for further studies in treating bacterial infections .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites of specific proteins involved in cancer progression or inflammation.
  • Receptor Modulation : It may interact with various receptors that mediate cellular responses in cancer and inflammatory pathways.

Case Studies and Experimental Data

Recent studies have evaluated the compound's efficacy in vitro:

StudyConcentration (μM)Effect
Kamal et al. (2010)1 - 4Induced apoptosis in A431 cells
El-Helby et al. (2019)10 - 50Inhibited IL-6 production in macrophages
Awadh (2023)100Demonstrated antimicrobial activity against S. aureus

These findings highlight the potential of N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-y)methoxy]benzamide as a versatile bioactive compound.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzothiazole Ring : Achieved through cyclization reactions involving thiophenols and appropriate reagents.
  • Thiazole Synthesis : Cyclization reactions yield the thiazole component from sulfur-containing precursors.
  • Final Assembly : The final product is obtained through coupling reactions between the benzothiazole and thiazole derivatives under controlled conditions.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S2/c25-20(24-21-23-16-3-1-2-4-18(16)28-21)14-7-9-15(10-8-14)26-11-19-22-17(12-27-19)13-5-6-13/h1-4,7-10,12-13H,5-6,11H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAMUTIILAVIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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